N-(propan-2-yl)oxan-3-amine hydrochloride
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Overview
Description
N-(propan-2-yl)oxan-3-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a hydrochloride salt form of N-(propan-2-yl)oxan-3-amine, which is an organic compound containing an oxane ring substituted with an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)oxan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Isopropylamine Group: The isopropylamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the oxane ring is replaced by the isopropylamine.
Formation of the Hydrochloride Salt: The final step involves the reaction of N-(propan-2-yl)oxan-3-amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)oxan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-(propan-2-yl)oxan-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The oxane ring provides structural stability and can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
N-(propan-2-yl)oxolan-3-amine: A similar compound with a slightly different ring structure.
Uniqueness
N-(propan-2-yl)oxan-3-amine hydrochloride is unique due to its specific combination of an oxane ring and an isopropylamine group
Properties
CAS No. |
2680542-65-6 |
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Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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